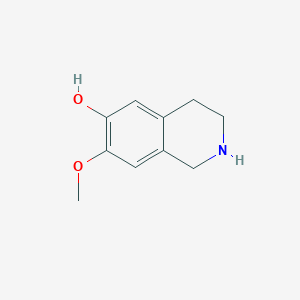

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol

Description

Properties

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTLPFVHBVOGMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCNCC2=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329097 |

Source

|

| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-43-4 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-7-methoxy-6-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide provides an in-depth technical overview of the synthesis and characterization of a specific, functionally rich derivative: 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol. We will explore two primary, field-proven synthetic strategies—the Pictet-Spengler reaction and the Bischler-Napieralski synthesis followed by reduction. The narrative emphasizes the causality behind experimental choices, from precursor selection to reaction conditions. Furthermore, this document details the comprehensive analytical workflow required for unambiguous structural elucidation and purity confirmation, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This guide is intended for researchers and drug development professionals seeking a practical, authoritative resource for the synthesis and analysis of substituted tetrahydroisoquinolines.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds widely distributed in nature, particularly in plant alkaloids.[1] Their rigid, three-dimensional structure allows for precise orientation of functional groups, making them ideal pharmacophores for interacting with a variety of biological targets. This has led to their use in developing agents for neurological disorders, cancer, and infectious diseases.[1]

The subject of this guide, 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, is a strategically substituted analog. The vicinal methoxy and hydroxyl groups on the aromatic ring provide key points for hydrogen bonding and potential metabolic pathways, making it and its derivatives compelling candidates for further investigation in drug discovery programs. Understanding its synthesis is fundamental to exploring its therapeutic potential.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to the most common and robust synthetic strategies.

-

Strategy A (Pictet-Spengler): This approach involves the condensation of a β-arylethylamine with an aldehyde or ketone.[3][4] It is a powerful one-pot reaction that directly forms the tetrahydroisoquinoline ring system through an intramolecular electrophilic aromatic substitution.

-

Strategy B (Bischler-Napieralski): This two-step sequence begins with the acylation of a β-arylethylamine to form an amide. The amide is then cyclized using a dehydrating agent to yield a 3,4-dihydroisoquinoline, which is subsequently reduced to the final tetrahydroisoquinoline.[5][6] This method is particularly effective for arenes with electron-donating groups.[6]

Synthetic Methodology I: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is an elegant and efficient method for constructing the THIQ skeleton. The reaction proceeds by forming an initial Schiff base (iminium ion) between the amine and an aldehyde, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring.

-

Starting Material: 3-Hydroxy-4-methoxyphenethylamine is chosen as the precursor. The hydroxyl and methoxy groups are strong electron-donating groups that activate the aromatic ring, facilitating the crucial cyclization step. Cyclization will occur para to the powerful hydroxyl activating group.

-

Carbonyl Source: Formaldehyde is the simplest aldehyde and is used to generate the unsubstituted C1 position in the THIQ ring. It is highly reactive and effective.[7]

-

Catalyst: A strong acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is required to promote the formation of the reactive electrophile, the N-acyliminium ion, which is necessary for the ring closure.

-

Reaction Setup: To a solution of 3-hydroxy-4-methoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile, 0.1 M), add aqueous formaldehyde (37% solution, 1.2 eq).

-

Acidification: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise while stirring. The reaction is exothermic.

-

Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux (typically 80-110 °C, depending on the solvent) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Neutralization & Extraction: Redissolve the residue in water and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane (DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol.

Synthetic Methodology II: The Bischler-Napieralski Reaction

This classic method provides a robust alternative, proceeding through a stable amide intermediate. It offers excellent control and is highly effective for electron-rich systems.

Sources

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | MDPI [mdpi.com]

- 2. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

The Enigmatic Presence of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol in the Plant Kingdom: A Technical Guide

This technical guide delves into the current understanding of the natural occurrence of the simple tetrahydroisoquinoline alkaloid, 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, within the plant kingdom. While this specific compound remains somewhat elusive in phytochemical literature, this guide synthesizes available data on closely related alkaloids and their botanical sources to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its likely botanical origins, biosynthetic pathways, methodologies for isolation and characterization, and the pharmacological context provided by the plants in which it is presumed to exist.

Introduction: The Significance of Simple Tetrahydroisoquinolines

Simple tetrahydroisoquinolines are a class of alkaloids characterized by the fusion of a benzene ring to a dihydropyridine ring. These compounds are precursors to a vast array of more complex isoquinoline alkaloids and exhibit a range of biological activities themselves. Their structural simplicity belies a significant role in both plant biochemistry and potential pharmacology. 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, with its specific methoxy and hydroxyl substitutions, represents a molecule of interest for its potential as a building block in medicinal chemistry and for its own inherent bioactivity.

Botanical Sources: A Focus on the Papaveraceae Family

While direct evidence for the isolation of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol from a specific plant species is not prominently documented in current scientific literature, the Papaveraceae (Poppy) family, and particularly the genus Corydalis, stands as the most probable botanical source. This assertion is based on the well-established presence of a diverse array of simple and complex isoquinoline alkaloids in these plants.[1][2][3]

The genus Corydalis is a significant component of traditional medicine systems, especially in Asia, where various species are used to treat a wide range of ailments, including pain, inflammation, and cardiovascular diseases.[2][4] Phytochemical investigations of numerous Corydalis species, such as Corydalis yanhusuo, Corydalis chaerophylla, and Corydalis decumbens, have led to the identification of hundreds of alkaloids.[5][6][7][8] These include simple isoquinolines, which are the biosynthetic precursors to the more complex structures often found in these plants.

Table 1: Prominent Plant Species Investigated for Isoquinoline Alkaloids

| Plant Species | Family | Part of Plant Investigated | Key Isoquinoline Alkaloid Types Found |

| Corydalis yanhusuo | Papaveraceae | Tuber | Protoberberines, Protopines, Aporphines |

| Corydalis chaerophylla | Papaveraceae | Whole Plant | Protoberberines, Benzylisoquinolines |

| Corydalis decumbens | Papaveraceae | Tuber | Protoberberines, Protopines, Phthalideisoquinolines |

| Corydalis longipes | Papaveraceae | Whole Plant | Benzylisoquinolines |

Given the shared biosynthetic pathways within the genus, it is highly probable that simpler, non-derivatized tetrahydroisoquinolines like 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol exist as intermediates or minor constituents in these and other related species.

Biosynthesis: The Genesis of the Tetrahydroisoquinoline Core

The biosynthesis of simple tetrahydroisoquinoline alkaloids in plants is a well-understood process that begins with the amino acid tyrosine. Through a series of enzymatic reactions, tyrosine is converted to dopamine. The core tetrahydroisoquinoline skeleton is then formed through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine (like dopamine) with an aldehyde or a keto acid.

In the case of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, the likely biosynthetic precursors are 3-methoxy-4-hydroxyphenethylamine and formaldehyde. The subsequent enzymatic cyclization would yield the target molecule. Further enzymatic modifications, such as methylation and hydroxylation, would then lead to the vast diversity of isoquinoline alkaloids observed in nature.

Caption: Proposed biosynthetic pathway of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol.

Extraction and Isolation: A Generalized Protocol

Step-by-Step Methodology

-

Plant Material Preparation:

-

Collect and identify the desired plant material (e.g., tubers of Corydalis yanhusuo).

-

Thoroughly wash the plant material to remove any soil and debris.

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a lyophilizer.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Macerate the powdered plant material in an appropriate solvent. Methanol or a mixture of methanol and water is commonly used for extracting alkaloids.

-

The extraction is typically carried out at room temperature with constant agitation for 24-48 hours. This process should be repeated several times to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl). This will protonate the basic alkaloids, making them soluble in the aqueous phase.

-

Wash the acidic solution with a non-polar solvent (e.g., n-hexane or diethyl ether) to remove neutral and acidic compounds.

-

Basify the aqueous phase with a base (e.g., NH4OH) to a pH of 9-10. This will deprotonate the alkaloids, making them insoluble in water.

-

Extract the alkaloids from the basified aqueous phase using an organic solvent such as chloroform or dichloromethane.

-

Combine the organic extracts and concentrate them to yield a crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid mixture to column chromatography over silica gel or alumina.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC) if necessary.

-

Caption: A generalized workflow for the extraction and isolation of tetrahydroisoquinoline alkaloids.

Analytical Characterization

Once isolated, the structure of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol can be elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework and the positions of the methoxy and hydroxyl groups.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as O-H and C-O stretching.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the aromatic ring system.

Pharmacological Context and Traditional Uses

The plants in which 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol is likely to be found, particularly Corydalis species, have a rich history of use in traditional medicine. The tubers of Corydalis yanhusuo, for example, are a well-known traditional Chinese medicine used for their analgesic and blood-activating properties.[4]

The diverse alkaloids present in these plants are responsible for their pharmacological effects.[1] These effects include analgesic, anti-inflammatory, anti-cancer, and neuroprotective activities. While the specific bioactivity of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol has not been extensively studied, its structural similarity to other bioactive simple isoquinolines suggests it may possess similar properties. Further research is warranted to explore its pharmacological potential.

Conclusion and Future Directions

The natural occurrence of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol in plants, while not definitively established for a specific species, is strongly suggested by the prevalence of related isoquinoline alkaloids in the Papaveraceae family, especially within the genus Corydalis. This technical guide provides a framework for its potential botanical sources, biosynthesis, and a generalized methodology for its isolation and characterization.

Future research should focus on the targeted phytochemical analysis of Corydalis and other related plant species to confirm the presence of this compound. Once isolated in sufficient quantities, its pharmacological activities can be thoroughly investigated, potentially leading to the discovery of new therapeutic agents. The synthesis of this compound and its analogs also presents a promising avenue for drug development.

References

-

Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. (n.d.). Retrieved from [Link]

-

Chemical Characterization of Corydalis chaerophylla D.C. Extracts and Preliminary Evaluation of Their in Vitro and in Vivo Biological Properties. (2023). Chemistry & Biodiversity. [Link]

-

Chemical constituents from Corydalis yanhusuo. (2012). Zhongguo Zhong Yao Za Zhi. [Link]

-

Determination of selected isoquinoline alkaloids from Corydalis species extracts by liquid chromatography and their in vitro and in silico cholinesterases inhibition and in vitro and in vivo cytotoxic activity against human melanoma cells. (2025). Fitoterapia. [Link]

-

New alkaloids from Corydalis species. (2009). Natural Product Research. [Link]

-

Systematic review of the alkaloid constituents in several important medicinal plants of the Genus Corydalis. (2021). Journal of Ethnopharmacology. [Link]

-

The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo. (2023). Bohrium. [Link]

-

Bioactive Alkaloids from Nepalese Corydalis chaerophylla D.C. Acting on the Regulation of PCSK9 and LDL‐R In Vitro. (n.d.). Chemistry & Biodiversity. [Link]

-

Corydalis's therapeutic uses. (n.d.). Research Starters. [Link]

-

Alkaloid constituents from corydalis decumbens. (2025). ResearchGate. [Link]

-

Isoquinoline Alkaloids from Corydalis taliensis. (2025). ResearchGate. [Link]

Sources

- 1. New alkaloids from Corydalis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic review of the alkaloid constituents in several important medicinal plants of the Genus Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Characterization of Corydalis chaerophylla D.C. Extracts and Preliminary Evaluation of Their in Vitro and in Vivo Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Chemical constituents from Corydalis yanhusuo] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol: Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, a significant heterocyclic compound within the tetrahydroisoquinoline (THIQ) family. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this molecule and its derivatives. The THIQ scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals, which underscores the importance of understanding the fundamental characteristics of its analogs.[1]

Molecular Structure and Physicochemical Properties

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS No. 1011-43-4) is a bicyclic aromatic amine with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . The structure features a tetrahydroisoquinoline core substituted with a methoxy group at the 7-position and a hydroxyl group at the 6-position. This substitution pattern, particularly the presence of a phenolic hydroxyl and a basic secondary amine, dictates its chemical behavior and potential biological activity.

Predicted Physicochemical Data

Direct experimental data for this specific molecule is not extensively reported in the literature. However, based on its structure and data from closely related analogs, we can predict its key properties. These predictions are crucial for designing synthetic routes, purification strategies, and formulation studies.

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Weight | 179.22 g/mol | Calculated from the molecular formula C₁₀H₁₃NO₂. |

| Appearance | Off-white to light brown solid | Analogous tetrahydroisoquinolines, such as the 6,7-dimethoxy derivative, are solids at room temperature. |

| Melting Point | 150-170 °C | This is an estimation. The related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has a high melting point of 260-265 °C. The free base would be lower, and the single hydroxyl group compared to a second methoxy group may lead to different crystal packing and hydrogen bonding, influencing the melting point. |

| Boiling Point | > 300 °C (decomposes) | High boiling points are expected due to the polar nature and hydrogen bonding capabilities. Decomposition at elevated temperatures is common for such structures. |

| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. Insoluble in non-polar solvents like hexane. | The presence of both a polar hydroxyl group and a basic amine suggests solubility in polar protic solvents. The aromatic and aliphatic portions of the molecule limit aqueous solubility. The hydrochloride salt would exhibit significantly higher water solubility. |

| pKa | Amine (pKa ~9-10), Phenol (pKa ~10-11) | The secondary amine in the tetrahydroisoquinoline ring is basic. The phenolic hydroxyl group is weakly acidic. These values are critical for understanding the ionization state of the molecule at physiological pH, which impacts its absorption, distribution, metabolism, and excretion (ADME) properties. |

| logP (Octanol/Water) | 1.5 - 2.5 | The logP value, a measure of lipophilicity, is a key parameter in drug design. A positive value indicates a preference for a lipid environment over an aqueous one.[2] The combination of the methoxy group and the tetrahydroisoquinoline core contributes to its lipophilicity, which is partially offset by the hydrophilic hydroxyl group. |

Synthesis and Chemical Reactivity

The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol can be approached through established methods for constructing the tetrahydroisoquinoline core. The Pictet-Spengler reaction is a robust and widely used method for this purpose.

Proposed Synthetic Pathway: Pictet-Spengler Reaction

The causality behind this choice lies in the commercial availability of the starting materials and the high efficiency of this cyclization reaction for electron-rich phenethylamines. The electron-donating effects of the hydroxyl and methoxy groups on the aromatic ring facilitate the electrophilic aromatic substitution required for ring closure.

Caption: Proposed Pictet-Spengler synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

-

Reaction Setup: To a solution of 3-hydroxy-4-methoxyphenethylamine (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane) at 0 °C, add aqueous formaldehyde (1.1 equivalents).

-

Acid Catalysis: Slowly add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, to the reaction mixture. The acid serves to protonate the intermediate Schiff base, forming the reactive electrophilic iminium ion.

-

Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol.

Chemical Reactivity

-

N-Alkylation/Acylation: The secondary amine is nucleophilic and can be readily alkylated or acylated to produce a variety of derivatives. This is a common strategy in medicinal chemistry to modulate the compound's properties.

-

O-Alkylation: The phenolic hydroxyl group can be alkylated under basic conditions to form the corresponding ether.

-

Aromatic Substitution: The electron-rich aromatic ring is susceptible to further electrophilic substitution, although the directing effects of the existing substituents will govern the position of new functional groups.

Spectroscopic and Chromatographic Characterization

A self-validating system of characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

Caption: A typical workflow for the purification and characterization of the title compound.

Predicted Spectral Data

The following predictions are based on the analysis of the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.0 ppm), corresponding to the protons at the 5 and 8 positions.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons.[3]

-

Aliphatic Protons: The protons of the tetrahydroisoquinoline ring will appear as multiplets in the upfield region (δ 2.5-3.5 ppm). For instance, triplet-like signals around δ 2.7 and 3.1 ppm would correspond to the methylene groups at the 4- and 3-positions, respectively.[3]

-

NH and OH Protons: Broad singlets that are exchangeable with D₂O. The chemical shift will be concentration and solvent-dependent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals are expected in the δ 110-150 ppm range. The carbons bearing the oxygen substituents (C-6 and C-7) will be the most downfield.

-

Methoxy Carbon: A signal around δ 56 ppm.[3]

-

Aliphatic Carbons: Signals for the methylene carbons of the heterocyclic ring are expected in the δ 25-50 ppm range.[3]

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z = 179 would be observed. A prominent fragment would be the loss of a hydrogen atom to form a stable dihydroisoquinolinium ion at m/z = 178. Another key fragmentation pathway is the retro-Diels-Alder reaction, leading to cleavage of the heterocyclic ring.

-

Chemical Ionization (CI-MS): A strong signal for the protonated molecule [M+H]⁺ at m/z = 180 would be expected, which helps to confirm the molecular weight.[3]

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: A moderate absorption in the same region (3200-3500 cm⁻¹), which may overlap with the O-H stretch.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: Strong absorptions in the 1200-1260 cm⁻¹ region for the aryl ether.

-

Potential Applications and Safety Considerations

Pharmacological Relevance

The 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol scaffold is of significant interest in drug discovery. Related molecules have shown a range of biological activities:

-

Neuroprotective Agents: Tetrahydroisoquinolines are known to have neuroprotective effects, making them interesting candidates for research into neurodegenerative diseases.[4]

-

COMT Inhibitors: The catechol-like structure (hydroxyl and methoxy groups on adjacent carbons) suggests potential as a catechol-O-methyltransferase (COMT) inhibitor. COMT inhibitors are used in the treatment of Parkinson's disease.[1]

-

Sigma Receptor Ligands: Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated as high-affinity ligands for the sigma-2 receptor, which is overexpressed in some cancer cells.

Safety and Handling

While specific toxicity data for this compound is not available, related compounds are known to be irritants. The hydrochloride salt of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is classified as causing skin and eye irritation, and may cause respiratory irritation.[5]

-

Hazard Codes (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling Precautions: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

-

Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019). ResearchGate. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]

-

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride. (n.d.). PubChem. [Link]

-

Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. (2018). PubMed. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

Sources

A Technical Guide to 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride: Synthesis, Characterization, and Pharmacological Context

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride, a substituted tetrahydroisoquinoline (THIQ). While specific data for this exact compound is limited, this document establishes a robust scientific framework by leveraging extensive data from closely related 6,7-oxygenated THIQ analogs. The guide details the foundational Pictet-Spengler synthesis, outlines a complete workflow for analytical characterization, and explores the rich pharmacological context of this class of compounds, which are recognized for their diverse biological activities. It is intended for researchers, chemists, and pharmacologists in drug discovery and development, offering both theoretical grounding and practical, field-proven methodologies for working with this significant heterocyclic scaffold.

Introduction to the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] THIQ-based compounds exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties.[3][4][5][6]

The specific substitution pattern on the aromatic ring is a critical determinant of a THIQ's pharmacological profile. The 6,7-oxygenated substitution, as seen in 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, is of particular interest. This arrangement bears a structural resemblance to catecholamine neurotransmitters like dopamine and norepinephrine, suggesting potential interactions with corresponding receptor systems. The interplay between the hydroxyl group at the 6-position and the methoxy group at the 7-position can significantly influence receptor binding affinity, selectivity, and metabolic stability. This guide focuses on the hydrochloride salt of this compound, which enhances aqueous solubility and stability, making it suitable for experimental and developmental applications.

Physicochemical Properties and Structural Analysis

| Property | Estimated Value / Description | Rationale / Comparative Data Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | Calculated from structure. |

| Molecular Weight | 215.68 g/mol | Calculated from molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of small organic molecules. |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | The hydrochloride salt greatly increases polarity and aqueous solubility. |

| pKa (Amine) | ~9.0 - 9.5 | The secondary amine in the THIQ ring is basic. Value is typical for this functional group. |

| pKa (Phenol) | ~9.5 - 10.0 | The phenolic hydroxyl group is weakly acidic. |

| Hazard Classification | Presumed Irritant | Close structural analogs are classified as skin, eye, and respiratory irritants.[7] |

Synthesis Strategies for the 6,7-Oxygenated THIQ Core

The most direct and widely adopted method for constructing the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[8][9][10] This powerful cyclization strategy involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.

Causality of Experimental Choice: The Pictet-Spengler reaction is favored due to its robustness, high convergence, and the commercial availability of the necessary precursors. For the synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, the logical starting material is 3-hydroxy-4-methoxyphenethylamine (a dopamine metabolite). The reaction requires an aldehyde, typically formaldehyde, and a strong acid catalyst to drive the formation of the critical iminium ion intermediate, which then undergoes cyclization.[11] The electron-donating nature of the hydroxyl and methoxy groups on the aromatic ring activates it for the crucial ring-closing step.[2][12]

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure adapted from established methods for similar THIQs.[11][12] It serves as a validated starting point that must be optimized for the specific target molecule.

Self-Validation: Each step includes a checkpoint (e.g., TLC monitoring, pH check) to ensure the reaction is proceeding as expected before moving to the next stage, forming a self-validating workflow.

-

Step 1: Reaction Setup

-

To a solution of 3-hydroxy-4-methoxyphenethylamine hydrochloride (1 equivalent) in a mixture of water and methanol (e.g., 1:1 v/v), add aqueous formaldehyde (37% solution, 1.2 equivalents).

-

Rationale: Using the hydrochloride salt of the amine precursor is common. The alcohol co-solvent helps maintain homogeneity. A slight excess of formaldehyde ensures complete consumption of the starting amine.

-

-

Step 2: Cyclization

-

Add concentrated hydrochloric acid dropwise until the pH is approximately 0.5-1.0.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Rationale: Strong acid is crucial for generating the highly electrophilic iminium ion needed for the cyclization to occur, especially with the phenyl ring as the nucleophile.[11] Refluxing provides the necessary activation energy.

-

-

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature, then further chill in an ice bath.

-

Carefully basify the solution to pH ~9-10 using a concentrated base (e.g., 50% NaOH or NH₄OH). This will precipitate the freebase form of the product.

-

Rationale: Neutralizing the acid and moving to a basic pH deprotonates the product's amine, reducing its aqueous solubility and allowing for extraction or filtration.

-

-

Step 4: Purification and Salt Formation

-

Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude freebase.

-

Purify the crude product via column chromatography on silica gel if necessary.

-

Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and add a solution of HCl in the same solvent dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride.

-

Rationale: This standard extraction and purification process removes inorganic salts and unreacted starting materials. The final step converts the purified freebase into its stable, crystalline hydrochloride salt for easier handling and storage.

-

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a comprehensive and trustworthy analysis.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. Expected signals include two aromatic singlets, distinct signals for the methoxy protons, and a series of multiplets for the aliphatic protons of the tetrahydroisoquinoline ring. The phenolic -OH and amine -NH protons may appear as broad singlets.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon skeleton. Expect signals for the two aromatic carbons bearing oxygen, four other aromatic carbons, the methoxy carbon, and the three aliphatic carbons of the THIQ core.

-

Mass Spectrometry (MS): Determines the molecular weight. High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion ([M+H]⁺ for the freebase) corresponding to the chemical formula C₁₀H₁₃NO₂.

-

Infrared (IR) Spectroscopy: Identifies key functional groups. Expect characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and C-O stretches (~1250 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Assesses purity. A validated HPLC method should show a single major peak, allowing for quantification of purity (typically >95% for research-grade material).

Pharmacological Context and Potential Applications

The 6,7-oxygenated THIQ scaffold is a cornerstone of many biologically active molecules. Their structural similarity to catecholamines allows them to interact with a variety of neurological and physiological targets.

-

Neurological Activity: Many THIQ derivatives are known to interact with dopaminergic, serotonergic, and adrenergic receptors. This makes them valuable candidates for investigating treatments for neurodegenerative diseases, depression, and other CNS disorders.

-

Anticancer Potential: Certain THIQs have demonstrated significant anticancer activity.[3][4] For example, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been developed as potent and selective ligands for the sigma-2 receptor, which is overexpressed in many types of tumor cells.[13] Other THIQ-based hybrids have shown promise as inhibitors of enzymes like dihydrofolate reductase (DHFR) or as P-glycoprotein inhibitors to reverse multidrug resistance in cancer cells.[14]

-

Enzyme Inhibition: The THIQ core can be functionalized to target specific enzymes. The antioxidant properties of the phenolic hydroxyl group, combined with the overall structure, can be leveraged to design inhibitors for enzymes involved in oxidative stress pathways.[5]

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.

| Parameter | Guideline | Justification |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. | Standard practice for handling all chemical reagents. Prevents skin and eye irritation.[7] |

| Storage Conditions | Store in a tightly sealed container in a cool, dry, well-ventilated area. Protect from light and moisture. | Hydrochloride salts can be hygroscopic. Protection from light prevents potential photodegradation. |

| In case of Exposure | Skin: Wash with soap and water. Eyes: Flush with copious amounts of water for at least 15 minutes. Inhalation: Move to fresh air. | Standard first aid procedures for irritant chemical exposure.[7] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Ensures environmental protection and regulatory compliance. |

Conclusion and Future Directions

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride belongs to a class of heterocyclic compounds with immense therapeutic potential. While this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from related analogs, further research is needed to fully elucidate its specific biological profile.

Future investigations should focus on performing comprehensive biological screening to identify its primary molecular targets. Structure-activity relationship (SAR) studies, involving the synthesis of derivatives with modifications at the amine, hydroxyl, or methoxy positions, will be crucial for optimizing potency and selectivity for any identified targets. Such work will pave the way for developing novel therapeutics based on this promising scaffold.

References

-

Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

-

Various Authors. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate. [Link]

-

Sun, Y. T., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 147, 227-237. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. organic-chemistry.org. [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]

-

PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride. National Center for Biotechnology Information. [Link]

-

Ben-Shabat, S., et al. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]

-

Claremon, D. A., & McClure, K. F. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3193. [Link]

-

Singh, S. K., et al. (2018). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. Biomedicine & Pharmacotherapy, 100, 282-295. [Link]

-

Bakhite, E. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Future Journal of Pharmaceutical Sciences, 10(1), 26. [Link]

-

Glisic, B., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(23), 5348. [Link]

-

ACS Publications. (n.d.). Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography. Analytical Chemistry. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Rakhmanova, K. A., et al. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Biomedical and Pharmacology Journal, 15(2). [Link]

-

PubChem. (n.d.). (1S)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol chloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

Sources

- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride | C11H16ClNO2 | CID 2752165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 13. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

The Multifaceted Biological Landscape of 6,7-Disubstituted Tetrahydroisoquinolines: A Technical Guide for Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Among these, derivatives bearing substitutions at the 6 and 7 positions of the isoquinoline nucleus have garnered significant attention from researchers in drug development for their diverse pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of 6,7-disubstituted THIQs, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Reversing Multidrug Resistance in Cancer Therapy

A significant challenge in oncology is the development of multidrug resistance (MDR) in cancer cells, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[2] Several 6,7-dimethoxy-substituted THIQ derivatives have emerged as potent MDR reversers by inhibiting the function of these efflux pumps.

These compounds, often analogues of the P-gp modulators elacridar and tariquidar, typically feature a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core.[3][4] Structure-activity relationship studies have revealed that the nature of the substituent at the 2-position of the THIQ ring is critical for activity and selectivity. For instance, linking the THIQ scaffold to various aryl moieties via amide or ester functionalities has yielded potent and selective P-gp inhibitors.[3][5]

Key Structural Insights for P-gp Inhibition:

-

The 6,7-Dimethoxy Substitution: This feature on the THIQ core is considered essential for potent interaction with P-gp.[2]

-

The Linker and Terminal Group: The choice of an amide, ester, or alkylamine linker, along with the nature of the terminal aryl group, significantly influences the potency and selectivity of P-gp inhibition.[3][4] For example, some ester derivatives have shown activity against another ABC transporter, the breast cancer resistance protein (BCRP).[2][4]

Experimental Workflow for Evaluating P-gp Inhibition:

A common method to assess the P-gp inhibitory activity of 6,7-disubstituted THIQs is the calcein-AM efflux assay.

Caption: Workflow for Calcein-AM Efflux Assay.

Protocol: Calcein-AM Efflux Assay

-

Cell Culture: Culture a P-gp overexpressing cancer cell line (e.g., K562/A02) and a corresponding parental cell line (e.g., K562) in appropriate media.

-

Compound Incubation: Seed the cells in a 96-well plate and incubate with varying concentrations of the test 6,7-disubstituted THIQ derivative for 1 hour. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

Calcein-AM Loading: Add Calcein-AM to each well at a final concentration of 1 µM and incubate for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with ice-cold PBS and measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the fluorescence ratio of the resistant cells to the parental cells. A higher ratio indicates greater inhibition of P-gp-mediated efflux. The EC50 value, the concentration at which 50% of the maximal inhibition is achieved, can then be determined.[3]

Targeting Neurodegenerative Disorders

The structural similarity of some THIQ derivatives to endogenous neurochemicals and known neurotoxins has prompted extensive investigation into their roles in neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7]

Dopaminergic Activity and Parkinson's Disease

Certain 6,7-dihydroxy-substituted THIQs are structurally related to dopamine and can interact with dopamine receptors.[8] For instance, 1-(2'-bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline has been shown to act as a partial agonist at human D2 dopamine receptors.[8][9] The substitution pattern on the THIQ core and the nature of the substituent at the 1-position are critical determinants of affinity and efficacy at different dopamine receptor subtypes.[9][10]

Conversely, some dopamine-derived THIQs, such as salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), have been implicated as potential neurotoxins that could contribute to the pathology of Parkinson's disease.[6][11] These compounds can induce oxidative stress and mitochondrial dysfunction, leading to neuronal cell death.[6]

Neuroprotection and Alzheimer's Disease

In the context of Alzheimer's disease, certain 6,7-dimethoxy-THIQ derivatives, such as dauricine, have demonstrated neuroprotective effects.[7] These compounds can exert their activity through various mechanisms, including anti-inflammatory and antioxidant pathways.[7] For example, some derivatives have been shown to activate the Nrf2/ARE pathway, which upregulates the expression of antioxidant genes.[7] More recently, THIQ derivatives have been optimized to enhance lysosome biogenesis, promoting the clearance of Aβ aggregates, a hallmark of Alzheimer's pathology.[12]

Anticancer Activity Through Diverse Mechanisms

Beyond MDR reversal, 6,7-disubstituted THIQs exhibit anticancer properties through a variety of other mechanisms.

Sigma-2 Receptor Ligands

The sigma-2 receptor is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy and imaging.[13][14] A number of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and shown to have high affinity and selectivity for the sigma-2 receptor.[13][14] While these compounds demonstrate moderate anticancer activity, their cytotoxicity does not always correlate directly with their sigma-2 receptor affinity, suggesting the involvement of other mechanisms.[14]

Enzyme Inhibition

The THIQ scaffold has been successfully utilized to design inhibitors of enzymes that are crucial for cancer cell survival and proliferation. For example, novel 5,6,7,8-tetrahydroisoquinolines have been synthesized as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[15] Additionally, some 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues have been developed as inhibitors of HIV-1 reverse transcriptase.[16]

Microtubule Disruption

Inspired by the microtubule-destabilizing effects of natural products, researchers have designed THIQ-based microtubule disruptors.[17] These compounds often incorporate a sulfamate group, which can enhance their antiproliferative activity.[17]

Antimicrobial and Antifungal Potential

The therapeutic reach of 6,7-disubstituted THIQs extends to infectious diseases. Novel THIQ conjugates with dipeptides have demonstrated promising antibacterial activity against strains like Escherichia coli and potent antifungal activity, in some cases exceeding that of standard drugs.[18] Furthermore, specific 5,8-disubstituted tetrahydroisoquinolines have been identified as effective inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[19]

Synthesis of the 6,7-Disubstituted Tetrahydroisoquinoline Core

A variety of synthetic strategies have been developed to construct the THIQ scaffold. The Bischler-Napieralski reaction is a classical and widely used method.

Caption: Bischler-Napieralski Synthesis of THIQs.

The reaction involves the cyclization of an N-acyl derivative of a β-phenylethylamine in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the desired THIQ.[1] The presence of electron-donating groups, such as methoxy groups at the 6 and 7 positions, facilitates the electrophilic aromatic substitution required for cyclization.[1] Other notable synthetic methods include the Pictet-Spengler reaction and the Pomeranz–Fritsch–Bobbitt cyclization.[20][21]

Conclusion

The 6,7-disubstituted tetrahydroisoquinoline scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, ranging from MDR reversal and anticancer effects to neuroomodulation and antimicrobial properties, underscore the significant potential of this chemical class. Future research will undoubtedly continue to uncover new biological targets and refine the structure-activity relationships of these promising compounds, paving the way for the development of next-generation therapeutics.

References

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. ResearchGate. Available at: [Link]

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug. FLORE. Available at: [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. Available at: [Link]

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. National Institutes of Health. Available at: [Link]

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. PubMed. Available at: [Link]

-

A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. ScienceDirect. Available at: [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Odesa National University I.I. Mechnykov. Available at: [Link]

-

Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. PubMed. Available at: [Link]

-

Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Available at: [Link]

-

Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. ResearchGate. Available at: [Link]

-

1-(2'-Bromobenzyl)-6,7-dihydroxy- N-methyl-tetrahydroisoquinoline and 1,2-Demethyl-nuciferine as Agonists in Human D2 Dopamine Receptors. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of a Series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted Tetrahydroisoquinoline Derivatives. PubMed. Available at: [Link]

-

Natural Product-Inspired Dopamine Receptor Ligands. National Institutes of Health. Available at: [Link]

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]

-

6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. PubMed. Available at: [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. Available at: [Link]

-

Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed. Available at: [Link]

-

De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Springer. Available at: [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate. Available at: [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. National Institutes of Health. Available at: [Link]

-

Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. National Institutes of Health. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Odesa National University I.I. Mechnykov. Available at: [Link]

-

Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Springer. Available at: [Link]

-

Neurotoxic TIQs: 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline... ResearchGate. Available at: [Link]

-

Abstract 173: Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents. ResearchGate. Available at: [Link]

-

Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure. ACS Omega. Available at: [Link]

-

[Tetrahydroisoquinolines in connection with Parkinson's disease]. PubMed. Available at: [Link]

-

Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]

-

Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. PubMed. Available at: [Link]

-

1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a New Compound With Antidepressant-Like Activity in Mice. PubMed. Available at: [Link]

-

Dopamine-derived tetrahydroisoquinolines. Novel inhibitors of dihydropteridine reductase. PubMed. Available at: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. flore.unifi.it [flore.unifi.it]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(2'-Bromobenzyl)-6,7-dihydroxy- N-methyl-tetrahydroisoquinoline and 1,2-Demethyl-nuciferine as Agonists in Human D2 Dopamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol: A Technical Guide and Prospective Analysis

Abstract

This technical guide provides a comprehensive examination of the pharmacological profile of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol. Given the limited direct research on this specific molecule, this document establishes a predictive pharmacological framework by conducting an in-depth analysis of its structurally and functionally related analogs. The core of this guide focuses on the well-characterized neuroprotective and anti-inflammatory properties of 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ), a closely related compound. We will dissect its mechanism of action, present relevant in vitro and in vivo data, and provide detailed experimental protocols. Furthermore, we will explore the pharmacological context provided by the parent catechol, 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (norsalsolinol), a known dopaminergic neurotoxin. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future investigation into this promising chemical space.

Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Neuropharmacology

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to diverse chemical modifications, allowing for the fine-tuning of interactions with various biological targets. This structural versatility has established the THIQ scaffold as a "privileged structure" in medicinal chemistry, particularly in the realm of neuroscience.[1] Derivatives of this core have been investigated for a wide range of therapeutic applications, including neuroprotective, anti-inflammatory, and anticancer activities.

The substitution pattern on the aromatic ring of the THIQ core is a critical determinant of its pharmacological activity. The focus of this guide, 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, possesses a 6-hydroxy-7-methoxy motif. This arrangement is of particular interest as it is present in a number of neurologically active compounds.

A Predictive Profile Based on a Key Analog: 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ)

Neuroprotective and Anti-Inflammatory Properties of AMTIQ

Neuroinflammation, primarily mediated by the activation of microglial cells in the central nervous system, is a key pathological feature of many neurodegenerative disorders.[4][5] Chronic microglial activation leads to the release of pro-inflammatory and neurotoxic factors, contributing to neuronal damage. AMTIQ has demonstrated potent anti-inflammatory and neuroprotective effects in both in vitro and in vivo models.[2][3]

In lipopolysaccharide (LPS)-activated BV-2 microglial cells, AMTIQ has been shown to:

-

Reduce the production of nitric oxide (NO) and tetrahydrobiopterin.[2][3]

-

Downregulate the gene expression of inducible nitric oxide synthase (iNOS) and GTP cyclohydrolase I.[2][3]

-

Suppress the gene expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[2][3]

-

Inhibit the nuclear translocation of the transcription factor NF-κB, a key regulator of the inflammatory response.[2]

These in vitro findings were further substantiated in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's Disease. Administration of AMTIQ resulted in:

-

Decreased microglial activation in the substantia nigra.[2]

-

Increased survival of dopaminergic neurons and preservation of their fibers.[2]

-

Improvement in motor function as assessed by rotarod and vertical grid tests.[2]

Mechanism of Action: Targeting the Inflammatory Cascade

The primary mechanism underlying the neuroprotective effects of AMTIQ appears to be its ability to modulate the neuroinflammatory cascade. By inhibiting the NF-κB signaling pathway, AMTIQ effectively dampens the production of a wide array of inflammatory mediators that are detrimental to neuronal survival.

The contrasting activities of AMTIQ (neuroprotective) and norsalsolinol (neurotoxic) highlight the profound impact of subtle structural modifications on the pharmacological profile of the THIQ scaffold. The acetylation of the nitrogen at the 2-position and the methylation of the hydroxyl group at the 6-position in AMTIQ likely play a crucial role in mitigating the pro-oxidant properties of the catechol moiety and may alter its interaction with biological targets.

Experimental Protocols

The following are representative experimental protocols for assessing the anti-inflammatory and neuroprotective effects of THIQ derivatives, based on the methodologies used in the study of AMTIQ.

In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells

-

Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells in 24-well plates. Pre-treat the cells with varying concentrations of the test compound (e.g., 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 100 ng/mL) to the culture medium.

-

Nitric Oxide Measurement (Griess Assay): After 24 hours of incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the amount of nitrite.

-

Gene Expression Analysis (RT-qPCR): After 6 hours of LPS stimulation, isolate total RNA from the cells using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR using specific primers for iNOS, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.

-

NF-κB Translocation (Immunofluorescence): Grow cells on coverslips. After treatment and stimulation, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with an anti-NF-κB p65 antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI. Visualize the subcellular localization of NF-κB using a fluorescence microscope.

In Vivo Neuroprotection Study in an MPTP Mouse Model

-

Animal Model: Use male C57BL/6 mice.

-

MPTP Administration: Induce Parkinsonism by intraperitoneal injection of MPTP (e.g., 20 mg/kg) for four consecutive days.

-

Test Compound Administration: Administer the test compound (e.g., 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol) orally or intraperitoneally daily, starting one day before the first MPTP injection and continuing for a specified period.

-

Behavioral Testing: A week after the last MPTP injection, assess motor coordination and balance using a rotarod test and a vertical grid test.

-

Immunohistochemistry: After the behavioral tests, perfuse the mice and collect the brains. Prepare brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and for Iba1 to identify microglia in the substantia nigra.

-

Stereological Cell Counting: Quantify the number of TH-positive neurons and Iba1-positive microglia in the substantia nigra using stereological methods to assess neuroprotection and the extent of neuroinflammation.

Conclusion and Future Directions

While the pharmacological profile of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol remains to be directly elucidated, the extensive research on its close analog, AMTIQ, provides a strong foundation for predicting its potential as a neuroprotective and anti-inflammatory agent. The 6-hydroxy-7-methoxy substitution pattern on the tetrahydroisoquinoline core appears to be a key pharmacophore for these activities, especially when combined with modifications that mitigate the potential toxicity of the catechol group.

Future research should focus on the direct synthesis and pharmacological evaluation of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol. Key areas of investigation should include:

-

In vitro and in vivo assessment of its anti-inflammatory and neuroprotective properties , following protocols similar to those described for AMTIQ.

-

Determination of its mechanism of action , with a focus on its effects on the NF-κB pathway and other relevant signaling cascades.

-

Evaluation of its pharmacokinetic profile , including its ability to cross the blood-brain barrier and its metabolic stability.

-

Head-to-head comparison with AMTIQ and other related analogs to establish a clear structure-activity relationship.

The insights provided in this guide offer a compelling rationale for the further investigation of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol and related compounds as potential therapeutics for neurodegenerative diseases.

References

-

2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. (2016). European Journal of Pharmacology, 771, 135-144. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry, 12(5), 710-734. [Link]

-

Norsalsolinol - Wikipedia. (n.d.). [Link]

-

6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline. PubChem. (n.d.). [Link]

-

Uptake of the dopaminergic neurotoxin, norsalsolinol, into PC12 cells via dopamine transporter. (2001). Archives of Toxicology, 75(5), 283-288. [Link]

-

The mechanisms of oxidative DNA damage and apoptosis induced by norsalsolinol, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease. (2009). Journal of Neurochemistry, 108(4), 985-995. [Link]

-

Neuroinflammation: targeting microglia for neuroprotection and repair after spinal cord injury. (2023). Neural Regeneration Research, 18(10), 2135-2142. [Link]

-

Neuroinflammation in Alzheimer's disease: protector or promoter? (2006). Bratislavske Lekarske Listy, 107(9-10), 364-370. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Neuroinflammation: targeting microglia for neuroprotection and repair after spinal cord injury [frontiersin.org]